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Compound Name: 3-Chlorolactic acid, (S)-

CAS No.: 82079-44-5

Cat. No.: B1593478 Get Quote

Executive Summary
(S)-3-Chlorolactic acid (CAS: 82079-44-5) is a critical chiral intermediate and metabolic marker

in the study of halogenated propanols. As the (S)-enantiomer of 3-chloro-2-hydroxypropanoic

acid, it possesses distinct toxicological and pharmacological profiles compared to its (R)-

counterpart—most notably regarding nephrotoxicity and metabolic fate.[1] This guide provides

a rigorous examination of its nomenclature, synthesis, and biological significance, serving as a

foundational reference for its application in chiral synthesis and toxicology.[2]

Nomenclature and Stereochemical Identity
IUPAC Derivation and CIP Priority
The systematic name (2S)-3-chloro-2-hydroxypropanoic acid is derived using the Cahn-Ingold-

Prelog (CIP) priority rules. The absolute configuration at the C2 chiral center is designated as

(S) based on the following priority assignment:

-OH (Hydroxyl group): Highest priority (Oxygen, atomic number 8).[2]

-CH₂Cl (Chloromethyl group): Second priority. The carbon is attached to (Cl, H, H).[2]

Chlorine (atomic number 17) outranks the oxygen atoms in the carboxyl group only if we look

at the immediate connection? Correction: The carboxyl carbon is attached to (O, O, O)

[phantom atom].[2] The chloromethyl carbon is attached to (Cl, H, H).[2] Comparing the
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highest atomic number at the first point of difference: Cl (17) vs O (8). Thus, -CH₂Cl > -

COOH.

-COOH (Carboxyl group): Third priority.

-H (Hydrogen): Lowest priority.

Configuration Determination: Viewing the molecule with the hydrogen atom pointing away from

the viewer, the sequence from Priority 1 → 2 → 3 traces a counter-clockwise path, confirming

the (S) descriptor.[2]

Synonyms and Identifiers
Common Name: L-β-Chlorolactic acid (Note: Correlates stereochemically with L-serine and

L-glyceric acid).

CAS Registry Number: 82079-44-5 (Specific to the (S)-isomer).[3]

Racemic CAS: 1713-85-5.[4]

InChIKey:OSLCJYYQMKPZHU-UWTATZPHSA-N[3][4]

Stereochemical Visualization
The following decision tree illustrates the CIP priority logic used to assign the (S) configuration.

Chiral Center (C2)

1. -OH (Oxygen, Z=8) 2. -CH2Cl (C -> Cl, Z=17) 3. -COOH (C -> O, Z=8) 4. -H (Hydrogen, Z=1)

Sequence 1->2->3 is Counter-Clockwise
(S)-Configuration

Highest
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Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for (S)-3-chlorolactic acid.

Physicochemical Properties[2][3][4][6][7]
The physical properties of (S)-3-chlorolactic acid distinguish it from its non-chlorinated analogs.

It is a polar, water-soluble solid typically handled as a lithium or sodium salt in biological assays

to maintain pH stability.[2]

Property Data Notes

Molecular Formula C₃H₅ClO₃

Molecular Weight 124.52 g/mol

Physical State White crystalline solid Hygroscopic

Melting Point 88–89 °C
Value for (R)-isomer; (S) is

identical

Optical Rotation In methanol; Sign is (-)

pKa 3.23 ± 0.11

Predicted; Stronger acid than

lactic acid (pKa 3.[3][5]86) due

to inductive effect of Cl

Solubility High in Water, Ethanol
Soluble in polar organic

solvents

Synthesis and Production Strategies
The synthesis of enantiopure (S)-3-chlorolactic acid is critical for its use as a chiral building

block. Two primary methodologies are employed: oxidative biotransformation and chemical

synthesis from chiral pool precursors.[2]

Method A: Oxidation of (S)-3-Chloropropane-1,2-diol (3-
MCPD)
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This is the most common route, utilizing (S)-epichlorohydrin as the starting material. The

pathway involves hydrolysis followed by selective oxidation.

Hydrolysis: (S)-Epichlorohydrin is hydrolyzed (acid-catalyzed) to form (S)-3-chloropropane-

1,2-diol.

Oxidation: The primary alcohol at C1 is oxidized to a carboxylic acid using nitric acid or a

catalytic oxidation (e.g., TEMPO/NaOCl).[2]

Reaction Scheme: (S)-Epichlorohydrin

(S)-3-MCPD

(S)-3-Chlorolactic Acid

Method B: Diazotization of (S)-3-Chloroalanine
A laboratory-scale method involving the diazotization of (S)-3-chloroalanine using sodium nitrite

and hydrochloric acid. This reaction typically proceeds with retention of configuration due to the

neighboring group participation of the carboxylate, forming a transient

-lactone intermediate which is then opened by water.

Biological Significance and Toxicology[2][8]
The biological relevance of (S)-3-chlorolactic acid is defined by its role as a metabolite of the

food contaminant 3-MCPD and the antifertility agent

-chlorohydrin.

Differential Toxicity: The (R) vs. (S) Divergence
A critical finding in toxicology is the stereoselective toxicity of chlorolactic acid isomers.

(R)-3-Chlorolactic acid: Highly nephrotoxic.[1][6] It is metabolized by L-hydroxy acid oxidase

(which prefers the R-isomer, often termed L-configuration in older hydroxy-acid

nomenclature) to 3-chloropyruvate. 3-Chloropyruvate is a potent inhibitor of the pyruvate

dehydrogenase complex, leading to renal tubular necrosis.
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(S)-3-Chlorolactic acid: Significantly less nephrotoxic. It is a poor substrate for L-hydroxy

acid oxidase and does not readily form the toxic 3-chloropyruvate metabolite. Instead, it is

primarily conjugated (e.g., with glutathione) or excreted unchanged.[2]

Metabolic Pathway Diagram
The following diagram illustrates the divergent metabolic fates of the enantiomers.

(S)-3-MCPD (S)-3-Chlorolactic Acid
(Low Toxicity)

Oxidation

(R)-3-MCPD (R)-3-Chlorolactic Acid
(Nephrotoxic Precursor)

Oxidation

Oxalate / Conjugates
Slow Metabolism

3-Chloropyruvate
(Mitochondrial Toxin)

L-Hydroxy Acid Oxidase
Renal Tubular Necrosis

Inhibits PDH Complex

Click to download full resolution via product page

Figure 2: Divergent metabolic pathways of 3-chlorolactic acid enantiomers. The (R)-isomer

generates the toxic 3-chloropyruvate, while the (S)-isomer avoids this "lethal synthesis."

Analytical Characterization
For researchers verifying the identity of (S)-3-chlorolactic acid, the following analytical

parameters are standard:

Chiral HPLC: Separation can be achieved using ligand-exchange columns (e.g., Chirex

3126) with copper(II) sulfate eluent, where the (S)-isomer typically elutes differently than the

(R)-isomer due to chelation differences.

NMR Spectroscopy:

1H NMR (D₂O):

3.8–3.9 (m, 2H, -CH₂Cl), 4.4–4.5 (dd, 1H, -CH(OH)-).[2]

13C NMR: Distinct signals for Carboxyl (C1), Methine (C2), and Methylene (C3) carbons.

[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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